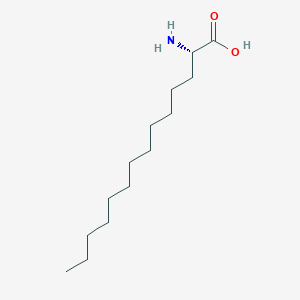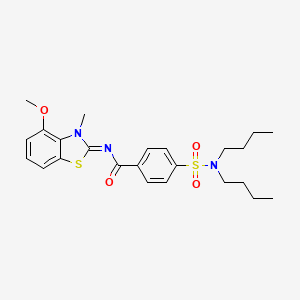
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBMB and is a derivative of benzothiazole, which is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. DBMB has been found to possess several unique properties that make it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of DBMB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. DBMB has been shown to inhibit the activity of several key enzymes and proteins that are involved in these pathways, including cyclin-dependent kinases, AKT, and NF-κB.
Biochemical and Physiological Effects:
DBMB has been found to have several biochemical and physiological effects that make it a valuable tool for investigating various biological processes. It has been shown to modulate the expression of various genes and proteins that are involved in cell proliferation, apoptosis, and inflammation. DBMB has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
DBMB has several advantages as a tool for scientific research. It is a potent and selective inhibitor of various signaling pathways, and it has been found to exhibit low toxicity in animal models. DBMB is also relatively easy to synthesize, which makes it a cost-effective tool for investigating various biological processes. However, DBMB also has some limitations, including its low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on DBMB. One area of research is in the development of more potent and selective derivatives of DBMB that can be used as anti-cancer agents. Another area of research is in the investigation of the role of DBMB in other biological processes, such as inflammation and neurodegeneration. Additionally, the use of DBMB in combination with other anti-cancer agents may be explored as a potential strategy for improving cancer treatment outcomes.
合成方法
The synthesis of DBMB involves the reaction of 4-methoxy-3-methyl-1,3-benzothiazol-2-amine with dibutyl sulfite and acetic anhydride in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to yield the final compound, DBMB. The synthesis of DBMB is a complex process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
科学研究应用
DBMB has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer biology, where DBMB has been found to exhibit potent anti-cancer activity. DBMB has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been found to inhibit the growth and metastasis of tumors in animal models.
属性
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2/c1-5-7-16-27(17-8-6-2)33(29,30)19-14-12-18(13-15-19)23(28)25-24-26(3)22-20(31-4)10-9-11-21(22)32-24/h9-15H,5-8,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPKFNDLNYFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2660536.png)

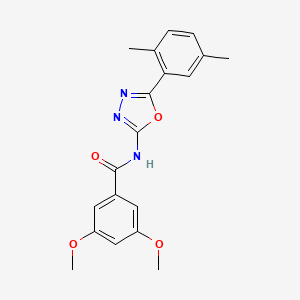

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2660543.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide](/img/structure/B2660544.png)
![5-(sec-butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660545.png)


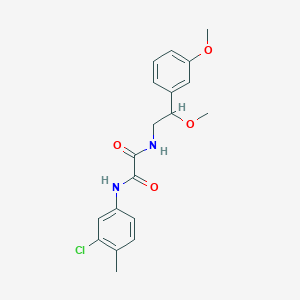
![N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-2-fluorobenzenesulfonamide](/img/structure/B2660552.png)
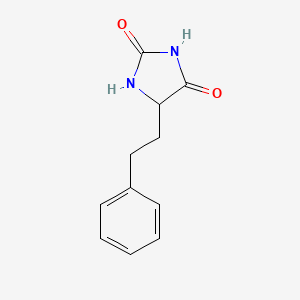
![8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)
